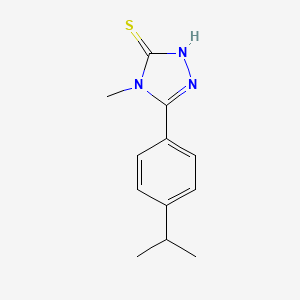
2-(4-羟基苯基)乙酰肼
描述
2-(4-Hydroxyphenyl)acetohydrazide is a chemical compound that is related to various acetohydrazide derivatives. While the specific compound is not directly discussed in the provided papers, similar compounds such as 2-(4-methoxyphenoxy)acetohydrazide and (2-methyl-phenoxy)-acetohydrazide have been synthesized and analyzed, providing insights into the potential characteristics of 2-(4-Hydroxyphenyl)acetohydrazide .
Synthesis Analysis
The synthesis of related acetohydrazide compounds involves the reaction of different phenolic ethers with hydrazine hydrate in the presence of ethanol or other solvents. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, (2-methyl-phenoxy)-acetohydrazide was synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone . These methods suggest that 2-(4-Hydroxyphenyl)acetohydrazide could potentially be synthesized through a similar process, using 4-hydroxyphenol as the starting material.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which in the case of 2-(4-methoxyphenoxy)acetohydrazide, shows a relatively short N—N bond length, indicating electronic delocalization . The crystal structure of (2-methyl-phenoxy)-acetohydrazide reveals that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into two-dimensional networks by various hydrogen bonds . These structural details provide a basis for inferring the possible molecular structure of 2-(4-Hydroxyphenyl)acetohydrazide, which would likely exhibit similar hydrogen bonding patterns and crystalline properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2-(4-Hydroxyphenyl)acetohydrazide. However, acetohydrazide derivatives are known to participate in various chemical reactions, such as condensation with aldehydes or ketones to form hydrazones or the formation of heterocyclic compounds . These reactions are typically facilitated by the presence of the hydrazide functional group, which is a reactive site for nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that 2-(4-Hydroxyphenyl)acetohydrazide would have a solid-state structure stabilized by hydrogen bonds . The presence of the hydroxy group in 2-(4-Hydroxyphenyl)acetohydrazide would likely contribute to its solubility in polar solvents and could influence its melting point and other physical properties.
科学研究应用
非线性光学性质
已经探索了2-(4-羟基苯基)乙酰肼衍生物的非线性光学性质。Naseema等人(2010年)的研究合成了三种肼酮类化合物,包括类似于2-(4-羟基苯基)乙酰肼的化合物,并使用纳秒激光脉冲研究了它们的三阶非线性光学性质。该研究表明,由于其显著的双光子吸收和光功率限制行为(Naseema et al., 2010),这些化合物可能是光学器件应用的潜在候选。
缓蚀作用
与2-(4-羟基苯基)乙酰肼密切相关的羟基苯乙酮衍生物已被研究作为缓蚀剂的作用。Singh等人(2021年)合成了环境友好的缓蚀剂,并对它们在酸性介质中对低碳钢腐蚀的保护能力进行了全面调查。这些研究包括各种电化学和显微技术,辅以理论研究,突出了这类化合物在缓蚀应用中的潜力(Singh et al., 2021)。
抗癌潜力
还评估了2-(4-羟基苯基)乙酰肼衍生物的抗癌性能。Salahuddin等人(2014年)使用这种肼酮合成了化合物,并进行了体外抗癌评估,发现其中一种化合物对乳腺癌细胞系特别活跃。这些研究强调了这些化合物在抗癌药物开发中的潜力(Salahuddin et al., 2014)。
抗炎应用
还对2-(4-羟基苯基)乙酰肼衍生物的抗炎性质进行了研究。Virmani和Hussain(2014年)从4-羟基苯乙酸合成了1,2,4-三唑衍生物,并发现它们表现出抗炎活性,以布洛芬作为比较标准。这表明它们有望用于开发抗炎药物(Virmani & Hussain, 2014)。
抗菌评价
另一个重要应用领域是抗菌剂。研究表明,从2-(4-羟基苯基)乙酰肼衍生的新型亚胺和噻唑烷酮表现出抗菌和抗真菌活性,表明它们有望成为抗菌剂(Fuloria et al., 2009)。
属性
IUPAC Name |
2-(4-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPKGOZNHONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395658 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20277-02-5 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(4-Hydroxyphenyl)acetohydrazide influence its ability to form complexes with metal ions?
A1: 2-(4-Hydroxyphenyl)acetohydrazide possesses several features conducive to metal complexation. The molecule contains both a hydrazide group (-C(O)NHNH2) and a phenolic hydroxyl group (-OH) on the phenyl ring. [, ] These functional groups can act as electron donors, readily forming coordinate bonds with metal ions. Research has shown that this compound can chelate metal ions like Cadmium (Cd2+), creating stable complexes. [] The specific coordination geometry and stability of these complexes are influenced by factors like the metal ion's size, charge, and preferred coordination number, as well as the presence of other ligands in the system.
Q2: What insights do the reported studies provide about the potential applications of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives?
A2: The studies highlight the versatility of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives for various applications. For instance, the fluorescence properties of the Cd(II) complex with a ligand derived from 2-(4-Hydroxyphenyl)acetohydrazide, as described in the first paper, suggest potential applications in areas like fluorescent probes and sensors. [] Furthermore, understanding the thermal stability of these complexes, as investigated through thermogravimetric analysis, is crucial for applications involving heat treatments or high-temperature environments. [] While the second paper focuses on the interaction of similar acyl hydrazones with calf thymus DNA (CT-DNA), it underscores the potential of these compounds for developing novel DNA-binding agents. [] These findings contribute valuable insights into the structure-activity relationship, paving the way for designing more potent and selective compounds for various biomedical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

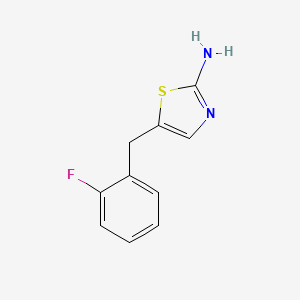

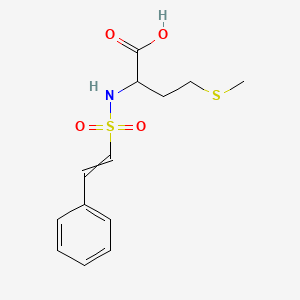
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)
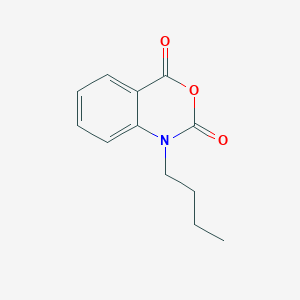
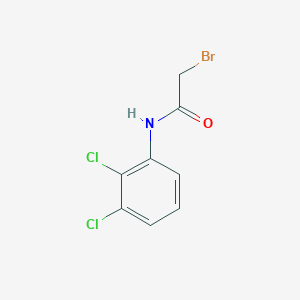
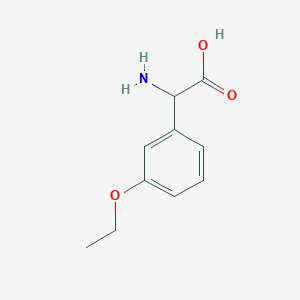


![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

